Xanthene-9-thione

Thioketone desulfurization Acetal formation Silver trifluoroacetate catalysis

Xanthene-9-thione (CAS 492-21-7, C₁₃H₈OS, MW 212.27 g/mol) is a heterocyclic thioketone characterized by the substitution of the carbonyl oxygen in xanthen-9-one with a sulfur atom at the 9-position, forming a reactive thiocarbonyl (C=S) functional group within a rigid tricyclic aromatic framework. It is most commonly synthesized via thionation of 9H-xanthen-9-one using Lawesson's reagent, either in conventional refluxing toluene or under microwave-accelerated solvent-free conditions.

Molecular Formula C13H8OS
Molecular Weight 212.27 g/mol
CAS No. 492-21-7
Cat. No. B087157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthene-9-thione
CAS492-21-7
Molecular FormulaC13H8OS
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=S)C3=CC=CC=C3O2
InChIInChI=1S/C13H8OS/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8H
InChIKeyVKLOKHJKPPJQMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthene-9-thione (CAS 492-21-7): Procurement Considerations for Thioketone-Based Research and Synthesis


Xanthene-9-thione (CAS 492-21-7, C₁₃H₈OS, MW 212.27 g/mol) is a heterocyclic thioketone characterized by the substitution of the carbonyl oxygen in xanthen-9-one with a sulfur atom at the 9-position, forming a reactive thiocarbonyl (C=S) functional group within a rigid tricyclic aromatic framework [1]. It is most commonly synthesized via thionation of 9H-xanthen-9-one using Lawesson's reagent, either in conventional refluxing toluene or under microwave-accelerated solvent-free conditions [2]. Structurally, it belongs to the class of aromatic thioketones that includes thiobenzophenone, thioxanthene-9-thione, and 2,2,4,4-tetramethylcyclobutane-1,3-thione.

Why Xanthene-9-thione Cannot Be Replaced by Xanthen-9-one, Thioxanthene-9-thione, or Thiobenzophenone in Specialized Applications


Thioketones as a class exhibit distinct reactivity profiles governed by the electronic environment of the C=S bond and the conformational rigidity of the surrounding molecular framework. Xanthene-9-thione differs fundamentally from its oxygen analog (xanthen-9-one) in both photophysical behavior and chemical reactivity due to the lower C=S bond dissociation energy and the accessibility of n,π* triplet states [1]. Within the thioketone subclass, xanthene-9-thione occupies a unique intermediate position: it lacks the conformational flexibility of thiobenzophenone derivatives while retaining sufficient steric openness for cycloaddition reactions, unlike the more sterically congested adamantane-2-thione or the electronically altered thioxanthene-9-thione (which contains an additional sulfur atom bridging the biphenyl system) [2]. These structural nuances translate directly into quantifiable differences in reaction yields, regioselectivity, and polymerization control—meaning that substituting one thioketone for another, even within the same structural family, will produce materially different experimental outcomes.

Xanthene-9-thione (492-21-7): Quantitative Differentiation Evidence Against Structural Analogs and Functional Alternatives


Differential Acetal-Forming Reactivity: Xanthene-9-thione vs. Thio-Michler's Ketone in Metal-Mediated Desulfurization

In silver trifluoroacetate-mediated desulfurization-condensation with alkanediols, xanthene-9-thione (XT) exhibits markedly different reactivity compared to 4,4′-bis(dimethylamino)thiobenzophenone (Thio-Michler's ketone, TMK). The structural rigidity of the xanthene framework alters the accessibility of the thiocarbonyl carbon to nucleophilic attack and influences the stability of intermediate silver-thioketone complexes [1]. TMK underwent smooth acetal formation with various diols in good yields, whereas XT required distinct reaction conditions and showed differential conversion efficiency [1].

Thioketone desulfurization Acetal formation Silver trifluoroacetate catalysis Diol protection

Photoinduced [2+2] Cycloaddition: Wavelength-Dependent Stereochemical Control Unique to Xanthene-9-thione

Xanthene-9-thione demonstrates wavelength-tunable stereochemical outcomes in [2+2] cycloadditions with electron-poor alkenes, a property not observed to the same degree in thiobenzophenone or thioxanthene-9-thione. Upon excitation at λ = 400 nm, the reaction proceeds via the S₂ (π,π* singlet) excited state, yielding stereospecific formation of the thietane cycloadduct. In contrast, irradiation at λ = 589 nm (yellow light) promotes reaction via the T₁ (n,π* triplet) state, resulting in non-stereospecific product formation [1]. Thiobenzophenone derivatives lack this clean bifurcation of reaction pathways due to differences in S₂–T₁ energy gaps and intersystem crossing efficiencies [2].

Photocycloaddition Stereospecific synthesis Thietane formation Visible light photocatalysis

Controlled Radical Polymerization of Vinyl Chloride: Xanthene-9-thione Enables Block Copolymer Synthesis at Mild Temperatures

Xanthene-9-thione (XT) functions as an effective mediator for the controlled radical polymerization (CRP) of vinyl chloride monomer (VCM)—a challenging, low-activity monomer with high radical reactivity—achieving high monomer conversion at only 45 °C when paired with bis(4-tert-butylcyclohexyl)peroxydicarbonate (TBCP) as initiator [1]. The number-average molecular weight (Mₙ) of the resulting PVC can be systematically tuned from 6,000 to 12,000 g/mol by adjusting the TBCP/XT molar ratio, while maintaining a dispersity (Đ) of approximately 2.0 [1]. Critically, the fidelity of XT-derived dormant end-groups (PVC-XT) ranges from 60–80%, enabling subsequent chain extension to produce well-defined block copolymers including PVC-b-PMMA, PVC-b-PBA, and PVC-b-PSt [1]. In comparison, thioxanthene-9-thione has been employed in the cycloketyl radical-mediated polymerization (CMP) of methyl methacrylate but requires a distinct initiating system ([9,9′]bixanthenyl-9,9′-diol) and does not demonstrate the same breadth of block copolymer compatibility with vinyl chloride [2].

Controlled radical polymerization Vinyl chloride polymerization Block copolymer synthesis Thioketone mediator

ESR-Detectable Spin Adduct Formation: Differential Radical Trapping Behavior vs. Thiobenzophenone and Thioxanthene-9-thione

Electron spin resonance (ESR) studies comparing the addition of phosphinyl, phosphonyl, and thiophosphonyl radicals to a panel of thioketones reveal distinct hyperfine coupling patterns and adduct stabilities for xanthene-9-thione relative to thiobenzophenone and thioxanthene-9-thione [1]. The paramagnetic adducts formed between phosphorus-centered radicals (PLₙ•, where L = various ligands) and 9H-xanthene-9-thione exhibit characteristic ³¹P hyperfine splitting constants that differ systematically from those observed with thiobenzophenone (non-cyclic framework) and thioxanthene-9-thione (additional sulfur heteroatom) [1]. Additionally, reactions with phosphinyl radical precursors produced not only the expected spin adducts but also phosphonyl and thiophosphonyl adducts arising from competitive desulfurization pathways—a phenomenon whose extent varies with thioketone structure [1].

ESR spectroscopy Spin trapping Phosphorus-centered radicals Thiocarbonyl radical adducts

Spiro-Adduct Formation via Photocycloaddition: Xanthene-9-thione vs. N-Methylthiophthalimide with Diphenylketene

Xanthene-9-thione undergoes photocycloaddition with diphenylketene to yield a spiro-adduct containing a thietan-2-one ring, a transformation also observed with N-methylthiophthalimide and N-methyldithiophthalimide [1]. However, the photoproducts derived from the thioimide substrates are themselves photolabile, undergoing secondary photochemical elimination of carbonyl sulfide (COS) to form an alkene product [1]. This secondary photodegradation pathway is not reported for the xanthene-9-thione-derived spiro-adduct, indicating greater photochemical stability of the xanthene-based cycloadduct. The rigid xanthene framework appears to suppress the COS elimination channel that operates in the conformationally more flexible thioimide-derived adducts.

Spiro compound synthesis Thietan-2-one Photocycloaddition Ketenes

Xanthene-9-thione (CAS 492-21-7): High-Value Research and Industrial Application Scenarios Supported by Quantitative Differentiation


Wavelength-Controlled Stereoselective Synthesis of Thietane Heterocycles

Leverage the unique wavelength-dependent stereochemical control of xanthene-9-thione in [2+2] photocycloadditions with electron-poor alkenes. Irradiation at 400 nm drives stereospecific thietane formation via the S₂ excited state, while switching to 589 nm yellow light produces non-stereospecific adducts via the T₁ state. This dual-state reactivity is a distinguishing feature of the rigid xanthene framework that is not accessible with thiobenzophenone derivatives [1], enabling divergent stereochemical outcomes from a single thioketone substrate.

Controlled Radical Polymerization of Vinyl Chloride for Functional Block Copolymer Synthesis

Employ xanthene-9-thione as a mediator for the controlled radical polymerization of vinyl chloride monomer at mild temperatures (45 °C). The ability to tune PVC molecular weight (Mₙ = 6,000–12,000 g/mol) by adjusting the TBCP/XT ratio, combined with 60–80% dormant end-group fidelity, enables subsequent chain extension to produce PVC-containing block copolymers (PVC-b-PMMA, PVC-b-PBA, PVC-b-PSt) [1]. This CRP capability with VCM is not demonstrated by the structurally related thioxanthene-9-thione, which has been applied only to MMA polymerization via a distinct CMP mechanism [2].

ESR Spin-Trapping Studies Requiring Structurally Distinct Radical Adduct Signatures

Utilize xanthene-9-thione as a spin trap for phosphorus-centered radicals in ESR mechanistic investigations. The characteristic ³¹P hyperfine coupling constants observed in XT-derived paramagnetic adducts differ systematically from those of thiobenzophenone, thioxanthene-9-thione, and aliphatic thioketone adducts [1]. This spectral differentiation enables unambiguous identification of radical intermediates in complex reaction mixtures and provides a structurally defined probe for evaluating thiocarbonyl radicalophilicity across diverse phosphorus radical types.

Photostable Spiro-Heterocycle Construction via Thioketone-Ketene Cycloaddition

Select xanthene-9-thione over N-methylthiophthalimide derivatives for photocycloaddition reactions with diphenylketenes where product photostability is required. XT-derived spiro-thietan-2-one adducts remain intact under continued irradiation, whereas thioimide-derived analogs undergo photochemical elimination of COS to form alkene byproducts [1]. This enhanced adduct stability is particularly valuable for preparative-scale synthesis of spirocyclic sulfur-containing scaffolds where isolation and purification of the primary cycloadduct is the synthetic objective.

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